molecular formula C11H10N6 B8753316 9-(4-Aminophenyl)-9H-purin-6-amine CAS No. 863675-87-0

9-(4-Aminophenyl)-9H-purin-6-amine

Cat. No.: B8753316
CAS No.: 863675-87-0
M. Wt: 226.24 g/mol
InChI Key: DBIAEDVQQQISIN-UHFFFAOYSA-N
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Description

9-(4-Aminophenyl)-9H-purin-6-amine is a purine derivative characterized by a 4-aminophenyl group substituted at the N9 position of the purine scaffold. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides and nucleic acids . The synthesis of such compounds typically involves cyclization reactions starting from substituted imidazole or pyrimidine precursors. For example, 9-phenyl-9H-purin-6-amine derivatives are synthesized via reactions of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonolysis . Spectral characterization (IR, NMR, and mass spectrometry) confirms structural features, such as NH stretching vibrations at 3300–3150 cm⁻¹ and C=N absorption bands at 1650–1660 cm⁻¹ . The 4-aminophenyl substituent may enhance solubility and modulate bioactivity by introducing hydrogen-bonding capabilities, distinguishing it from other aryl-substituted purines.

Properties

CAS No.

863675-87-0

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

9-(4-aminophenyl)purin-6-amine

InChI

InChI=1S/C11H10N6/c12-7-1-3-8(4-2-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,12H2,(H2,13,14,15)

InChI Key

DBIAEDVQQQISIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position on the Aryl Group

  • 9-(3-Aminophenyl)-9H-purin-6-amine: The meta-aminophenyl analog (vs. para in the target compound) was synthesized via reductive amination of a nitro precursor using tin(II) chloride. This positional isomer may exhibit altered electronic properties and binding interactions due to the amine group’s spatial orientation .
  • This compound showed antifungal activity in docking studies, suggesting substituent-dependent bioactivity .

N9 Substituent Diversity

  • 9-Allyl-9H-purin-6-amine: Substitution with an allyl group introduces alkene functionality, which may participate in covalent interactions or improve lipophilicity. This compound has a molecular weight of 175.195 g/mol, contrasting with the 4-aminophenyl derivative’s higher mass (~239 g/mol) .
  • 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine : The tetrahydrofuran ring enhances solubility in polar solvents. Such derivatives are often explored for nucleoside analog applications .

Purine Ring Modifications

  • 8-((3,5-Dichlorophenyl)thio)-9-alkylpurin-6-amine : Introduction of a thioether group at C8 significantly alters steric and electronic profiles. For instance, 8-((3,5-dichlorophenyl)thio)-9-butylpurin-6-amine showed moderate acetylcholinesterase (AChE) inhibition (23% yield, IC₅₀ unreported) .
  • A 6-chloro-9-(3-chloro-4-fluorophenyl) analog demonstrated superior antifungal activity compared to abacavir .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
9-(4-Aminophenyl)-9H-purin-6-amine C₁₁H₁₁N₇ ~239 NH stretch: 3300–3150 cm⁻¹; C=N: 1650 cm⁻¹
9-(3-Aminophenyl)-9H-purin-6-amine C₁₁H₁₁N₇ ~239 ¹H NMR: δ 7.91 (s, 1H, purine-H)
9-Allyl-9H-purin-6-amine C₈H₉N₅ 175.195 ¹H NMR: δ 5.18 (d, J=10.3 Hz, allyl-H)
8-((3,5-Dichlorophenyl)thio)-9-butylpurin-6-amine C₁₅H₁₄Cl₂N₆S 387.28 HRMS: m/z 387.0287 (calc.), 387.0281 (obs.)

Structure-Activity Relationships (SAR)

  • Aryl Substituents: Para-substituted amines (e.g., 4-aminophenyl) may improve hydrogen-bonding interactions compared to meta-substituted analogs .
  • Electron-Withdrawing Groups : Chloro and fluoro substituents enhance reactivity and target binding but may reduce solubility .
  • N9 Alkyl vs. Aryl: Alkyl chains (e.g., allyl, butyl) increase lipophilicity, favoring membrane penetration, while aryl groups (e.g., 4-aminophenyl) enhance π-π stacking and solubility .

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